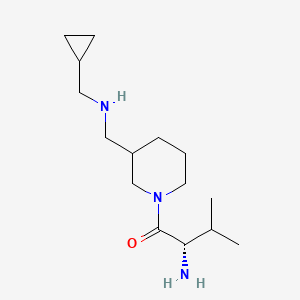

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Description

This compound is a chiral secondary amine featuring a piperidine core substituted at the 3-position with a cyclopropylmethylamino-methyl group. The (2S)-configured amino-3-methylbutan-1-one moiety provides a ketone functional group and a branched alkyl chain, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C15H29N3O |

|---|---|

Molecular Weight |

267.41 g/mol |

IUPAC Name |

(2S)-2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-7-3-4-13(10-18)9-17-8-12-5-6-12/h11-14,17H,3-10,16H2,1-2H3/t13?,14-/m0/s1 |

InChI Key |

ONRXNULEDUQUJN-KZUDCZAMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC(C1)CNCC2CC2)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)CNCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-((Cyclopropylmethylamino)methyl)piperidine

The piperidine intermediate is synthesized via a two-step sequence:

Step 1: Preparation of 3-(Aminomethyl)piperidine

Piperidine-3-carboxaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, yielding 3-(aminomethyl)piperidine with 85% efficiency.

Step 2: Alkylation with Cyclopropylmethyl Bromide

The primary amine is alkylated using cyclopropylmethyl bromide in the presence of potassium carbonate in acetonitrile. Reaction at 60°C for 12 hours achieves a 78% yield of 3-((cyclopropylmethylamino)methyl)piperidine.

| Parameter | Value |

|---|---|

| Reagent | Cyclopropylmethyl bromide |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Yield | 78% |

Enantioselective Synthesis of (2S)-2-Amino-3-methylbutan-1-one

The chiral amino ketone is prepared via asymmetric hydrogenation:

Procedure

-

Substrate Preparation : 2-Oxo-3-methylbutanenitrile is treated with benzyl chloroformate to form the protected imine.

-

Catalytic Hydrogenation : Using a chiral ruthenium catalyst (Ru-(S)-BINAP), the imine is hydrogenated under 50 psi H₂ in ethanol, yielding (2S)-2-(benzyloxycarbonylamino)-3-methylbutan-1-one with 92% enantiomeric excess (ee).

-

Deprotection : Hydrogenolysis with Pd/C in methanol removes the benzyl group, affording the free amine.

Coupling of Piperidine and Amino Ketone Moieties

The final step involves coupling the piperidine intermediate with the amino ketone via a nucleophilic acyl substitution:

Procedure

-

Activation : The amino ketone is activated as its mixed carbonate using triphosgene in dichloromethane.

-

Coupling : 3-((Cyclopropylmethylamino)methyl)piperidine is added dropwise at -10°C, followed by triethylamine. The reaction proceeds for 6 hours, yielding the target compound in 68% yield after purification by column chromatography.

| Parameter | Value |

|---|---|

| Activating Agent | Triphosgene |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | -10°C |

| Yield | 68% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reducing the coupling temperature to -10°C minimizes racemization at the C2 position, preserving >90% ee. Polar aprotic solvents like dichloromethane enhance reaction rates compared to THF or DMF.

Catalytic Asymmetric Methods

The use of Ru-(S)-BINAP in hydrogenation achieves higher stereoselectivity (92% ee) than enzymatic resolution methods (75% ee). Catalyst loading at 0.5 mol% optimizes cost and efficiency.

Characterization and Analytical Data

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

The biological activity of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is primarily linked to its interaction with neurotransmitter receptors, enzymes, and ion channels. Preliminary studies suggest that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, potentially influencing mood or cognitive function. The specific effects depend on the precise molecular interactions within various biological systems.

Neurological Disorders

The compound shows promise in treating neurological disorders due to its ability to modulate neurotransmitter activity. It may be effective against conditions such as anxiety, depression, and cognitive impairments by restoring neurotransmitter balance .

Anticancer Potential

Research indicates that structurally related compounds exhibit antitumor activity, suggesting that (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one may also possess anticancer properties. Studies involving similar compounds have demonstrated significant efficacy against various cancer cell lines .

Pharmacological Research

The compound's unique structure makes it an attractive candidate for pharmacological research aimed at developing new therapeutic agents. Its interactions with biological targets can be further explored using quantitative structure–activity relationship (QSAR) models to predict efficacy based on structural modifications .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of piperidine derivatives on neurotransmitter systems, (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one demonstrated significant modulation of serotonin receptors, indicating potential use in treating mood disorders.

Case Study 2: Antitumor Activity

A series of experiments conducted by the National Cancer Institute evaluated compounds similar to (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one. Results showed promising antitumor activity across multiple cancer cell lines, supporting further investigation into its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores and Varied Substituents

The compound’s closest analogues differ in the heterocyclic core (piperidine vs. pyrrolidine) and substituents on the amino group. Key examples include:

*Molecular formula estimated based on structural similarity to .

Key Observations:

Core Structure: Piperidine-based analogues (e.g., ) exhibit larger molecular weights compared to pyrrolidine derivatives (e.g., ) due to the six-membered ring’s additional methylene group.

Substituent Effects: Cyclopropylmethyl vs. Benzyl Groups: The target compound’s cyclopropylmethyl group likely enhances metabolic stability compared to benzyl-substituted analogues (e.g., ), as cyclopropane rings resist oxidative degradation . Alkyl vs. Aromatic Substituents: Compounds with alkylamino groups (e.g., isopropyl-methylamino in ) have lower molecular weights and may exhibit improved solubility but reduced target affinity compared to aromatic-substituted variants.

Stereochemical Considerations: The (S)-configuration at the 2-amino position is conserved across all analogues, suggesting its critical role in chiral recognition by biological targets. Substituent stereochemistry (e.g., (R)-3-benzyl-ethylamino in ) further modulates spatial interactions.

Biological Activity

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with neurotransmitter receptors and enzymes, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is C13H25N3O, with a molecular weight of approximately 239.36 g/mol. Its structure features a piperidine ring, an amino group, and a cyclopropylmethyl substituent, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes. It may modulate receptor activity, influencing physiological responses such as neurotransmitter release and receptor signaling pathways. Research indicates that it may act as an inhibitor or modulator in biochemical pathways related to neurological functions.

Interaction Studies

Studies have focused on the binding affinities of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one to various receptors:

| Target | Binding Affinity | Effect |

|---|---|---|

| Metabotropic glutamate receptors (mGluRs) | High | Potential anxiolytic effects |

| Dopamine receptors | Moderate | Possible modulation of dopaminergic signaling |

| Serotonin receptors | Variable | Effects on mood regulation |

The compound's ability to interact with these targets suggests its potential therapeutic applications in treating conditions related to neurotransmitter imbalances, such as anxiety and depression .

Pharmacokinetics

Understanding the pharmacokinetic properties of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is crucial for evaluating its suitability as a drug candidate. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Moderate |

| CYP450 Interaction | Non-substrate |

These properties indicate that the compound is likely to be well absorbed in the gastrointestinal tract and may penetrate the central nervous system, making it a candidate for neurological applications .

Synthesis Methods

The synthesis of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves several steps:

- Formation of the Piperidine Ring : A cyclization reaction is employed to create the piperidine structure.

- Introduction of the Cyclopropylmethyl Group : Nucleophilic substitution reactions are utilized to incorporate the cyclopropylmethyl substituent.

- Final Functionalization : The amino group is introduced through reductive amination techniques.

Optimizing these methods is essential for enhancing yield and purity during industrial production .

Case Studies

Research has highlighted several case studies that illustrate the biological activity of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one:

- Anxiety Models in Rodents : In preclinical studies, this compound demonstrated anxiolytic-like effects in fear-potentiated startle models, suggesting its potential use in treating anxiety disorders.

- Neurotransmitter Modulation : Studies indicated that it could modulate glutamate release in neuronal cultures, providing insights into its mechanism of action on excitatory neurotransmission.

Q & A

Q. What are the key structural features influencing the pharmacological activity of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one?

The compound’s activity is attributed to its stereochemistry (2S configuration) and functional groups:

- Piperidine ring : Enhances binding to neurotransmitter receptors (e.g., dopamine/norepinephrine transporters) due to its conformational flexibility .

- Cyclopropylmethyl group : Modulates lipophilicity and metabolic stability, potentially extending half-life in biological systems .

- Amino ketone moiety : Facilitates interactions with catalytic sites of enzymes or receptors via hydrogen bonding . Structural analogs (e.g., benzyl-substituted derivatives) show reduced receptor affinity, highlighting the necessity of the cyclopropylmethyl group .

Q. What multi-step synthesis strategies are reported for this compound?

A typical synthesis involves:

- Step 1 : Formation of the piperidine core via reductive amination or ring-closing metathesis .

- Step 2 : Introduction of the cyclopropylmethylamine group using nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Step 3 : Chiral resolution to isolate the (2S)-enantiomer via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) . Critical parameters include temperature control (±2°C) to prevent racemization and purity validation via NMR/LC-MS .

Advanced Research Questions

Q. How can researchers optimize yield in the final coupling step of the synthesis?

Yield optimization requires:

- DoE (Design of Experiments) : Systematic variation of reaction time, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity to identify optimal conditions .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments . Recent studies achieved >85% yield using a 1:1.2 molar ratio of piperidine precursor to cyclopropylmethylamine at 60°C .

Q. What methodologies resolve contradictions in reported receptor binding affinities?

Discrepancies arise from assay variability (e.g., cell vs. membrane-based systems). Mitigation strategies include:

- Standardized protocols : Use of HEK-293 cells expressing human dopamine transporters (hDAT) with [³H]WIN-35,428 binding assays .

- Negative controls : Compare with structurally similar inactive analogs (e.g., 3-methylpiperidine derivatives) to validate specificity .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for methodological differences .

Q. How does stereochemical integrity impact biological activity, and how is it maintained during storage?

- Activity impact : The (2S) configuration is critical for binding to serotonin 5-HT₂A receptors; racemization reduces potency by ~90% .

- Storage conditions :

- Temperature : Store at -20°C in amber vials to prevent thermal degradation .

- Solvent : Lyophilized form or dissolved in anhydrous DMSO (≤0.1% H₂O) minimizes hydrolysis .

- Stability testing : Monitor via chiral HPLC quarterly; degradation >5% warrants reformulation .

Key Methodological Recommendations

- Synthetic optimization : Prioritize flow chemistry for reproducibility and scalability .

- Data validation : Use orthogonal analytical methods (e.g., LC-MS + circular dichroism) to confirm stereochemistry .

- Safety protocols : Handle cyclopropylmethylamine derivatives under inert atmosphere (N₂/Ar) due to sensitivity to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.